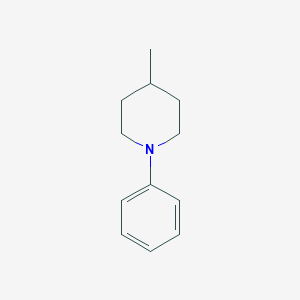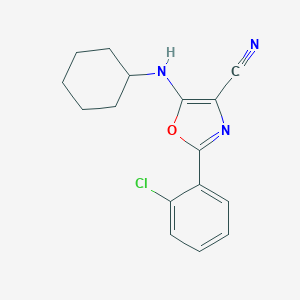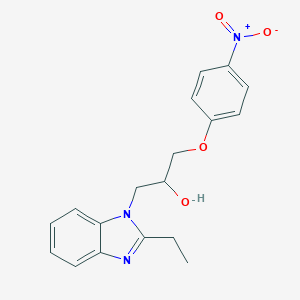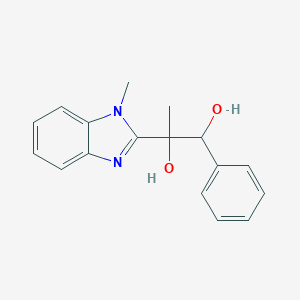
4-Methyl-1-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-phenylpiperidine (4-MePPP) is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-phenylpiperidine involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling and neurotransmission. Additionally, this compound has been shown to have affinity for sigma receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate dopamine signaling in the brain. This can result in a range of effects, including increased locomotor activity, enhanced reward processing, and altered mood and behavior. Additionally, this compound has been shown to have analgesic effects, which may be related to its activity at sigma receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-1-phenylpiperidine in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This makes it useful for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain research contexts.
Direcciones Futuras
There are several future directions for research involving 4-Methyl-1-phenylpiperidine. One area of interest is the development of new treatments for dopamine-related disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to understand the effects of this compound on other neurotransmitter systems and to explore its potential as a sigma receptor agonist. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in the context of long-term use and high doses.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. It acts as a potent dopamine reuptake inhibitor and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving this compound, particularly in the development of new treatments for dopamine-related disorders.
Métodos De Síntesis
4-Methyl-1-phenylpiperidine can be synthesized through various methods, including the reduction of 4-methyl-2-nitropropene with hydrogen gas in the presence of a palladium catalyst. Another method involves the reduction of 4-methyl-2-nitropropene with sodium borohydride in the presence of acetic acid. Both methods are efficient and yield high purity this compound.
Aplicaciones Científicas De Investigación
4-Methyl-1-phenylpiperidine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. Additionally, this compound has been used as a model compound for studying the structure-activity relationship of piperidine derivatives.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
4-methyl-1-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clave InChI |
VJPATYRREZJCLJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=CC=C2 |
SMILES canónico |
CC1CCN(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)

![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)

![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
